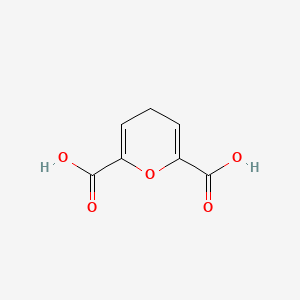
4H-Pyran-2,6-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-2,6-dicarboxylic acid, also known as chelidonic acid, is a compound that has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme . It is an analog of dipicolinic acid .
Synthesis Analysis
The versatile coordination chemistry of the anion chelidonate (chelidonic acid, 4-oxo-4H-pyran-2,6-dicarboxylic acid) allowed for the synthesis of different mixed-ligand complexes with the N,N′-chelating ligands 2,2′-bipyridine and 1,10-phenanthroline . Two new bivalent organometallic ruthenium complexes were synthesized, structurally characterized and their biological activities were investigated .Molecular Structure Analysis
The molecular formula of 4H-Pyran-2,6-dicarboxylic acid is C7H6O5 . The InChI code is 1S/C7H4O6.H2O/c8-3-1-4 (6 (9)10)13-5 (2-3)7 (11)12;/h1-2H, (H,9,10) (H,11,12);1H2 .Chemical Reactions Analysis
The synthesis of pyran derivatives via multicomponent reaction (MCR) results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .Physical And Chemical Properties Analysis
The molecular weight of 4H-Pyran-2,6-dicarboxylic acid is 170.12 . It has a melting point of 265°C .Applications De Recherche Scientifique
Anticancer Properties
Chelidonic acid is present in plants of the Papaveraceae family, especially in Chelidonium majus. Due to its anticancer properties, it has been used in medical treatments .
Antibacterial Properties
In addition to its anticancer properties, chelidonic acid also exhibits antibacterial properties, making it a potential candidate for the development of new antibacterial drugs .
Hepatoprotective Properties
Chelidonic acid has been found to have hepatoprotective properties, which means it can prevent damage to the liver. This makes it a potential therapeutic agent for liver diseases .
Antioxidant Properties
Chelidonic acid also has antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Structural Chemistry Research
The molecular structure of chelidonic acid has been studied using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . This research helps in understanding the impact of substituents on the 4H-Pyran ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges .
Metal Complex Formation
Chelidonic acid has been used to form metal complexes with various metal ions. The structures of these complexes illustrate the remarkable coordinating versatility of this ligand and the great structural diversity of its complexes .
Restoration of Normal Sporulation
4H-Pyran-2,6-dicarboxylic acid, an analog of dipicolinic acid, has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .
Inhibitor of Dihydrodipicolinate Synthase
Chelidonic acid is also an inhibitor of dihydrodipicolinate synthase, a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway . This makes it a potential candidate for the development of new drugs targeting this pathway.
Safety And Hazards
The safety information for 4H-Pyran-2,6-dicarboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Propriétés
IUPAC Name |
4H-pyran-2,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWNVFIZNRZKKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706989 |
Source


|
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-2,6-dicarboxylic Acid | |
CAS RN |
23047-07-6 |
Source


|
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


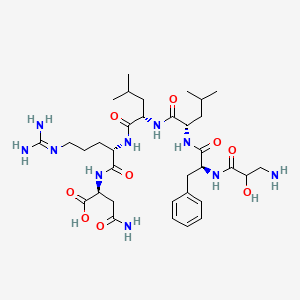
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)



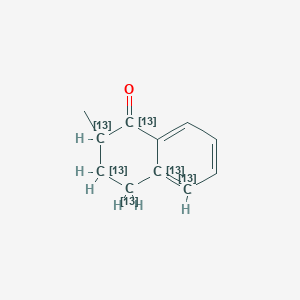
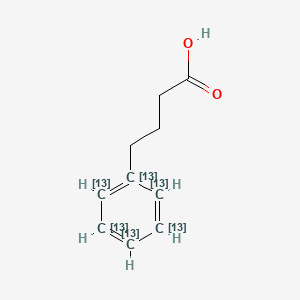
![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)
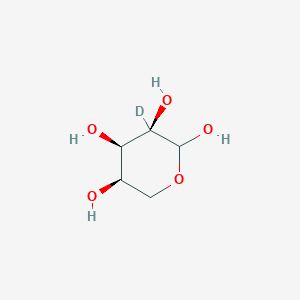

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)
![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)